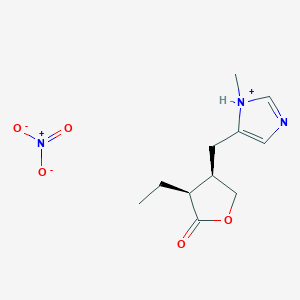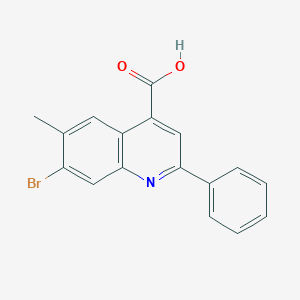
Tri(2-thienyl)methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri(2-thienyl)methane is an organic compound consisting of a central methane carbon atom bonded to three 2-thienyl groups The 2-thienyl group is a five-membered aromatic ring containing sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tri(2-thienyl)methane can be synthesized through several methods:
Condensation Reaction: One common method involves the condensation of thiophene and 2-thiophene aldehyde in the presence of catalytic amounts of 70% sulfuric acid at 50°C.
Friedel-Crafts Alkylation: Another approach is the reaction of chloroform with 2-acetylthiophene in the presence of excess aluminum chloride, yielding tris(5-acetyl-3-thienyl)methane.
Grignard Reaction: The addition of 2-thienylmagnesium halide to di(2-thienyl) ketone can also produce tris(2-thienyl)methane.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
Tri(2-thienyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tri(2-thienyl)methanol.
Reduction: Reduction reactions can convert this compound to its corresponding carbanion or radical species.
Substitution: Electrophilic substitution reactions can occur on the thienyl rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Tri(2-thienyl)methanol.
Reduction: this compound carbanion or radical.
Substitution: Various substituted this compound derivatives.
Aplicaciones Científicas De Investigación
Tri(2-thienyl)methane has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Materials Science: The compound’s unique electronic properties make it a candidate for organic semiconductor applications.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive molecule with therapeutic applications.
Industry: It can be used in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of tri(2-thienyl)methane involves its interaction with various molecular targets and pathways. The sulfur atoms in the thienyl rings can participate in coordination chemistry, forming complexes with metals. Additionally, the aromatic nature of the thienyl rings allows for π-π interactions with other aromatic systems, influencing its reactivity and properties .
Comparación Con Compuestos Similares
Similar Compounds
Tri(2-furyl)methane: Similar structure but with oxygen atoms in the rings instead of sulfur.
Tri(2-pyridyl)methane: Contains nitrogen atoms in the rings.
Tri(2-thienyl)phosphine: Similar structure but with a phosphorus atom instead of a central carbon.
Uniqueness
Tri(2-thienyl)methane is unique due to the presence of sulfur atoms in the thienyl rings, which impart distinct electronic properties compared to oxygen or nitrogen-containing analogs. This makes it particularly interesting for applications in materials science and coordination chemistry .
Propiedades
Fórmula molecular |
C13H10S3 |
|---|---|
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
2-(dithiophen-2-ylmethyl)thiophene |
InChI |
InChI=1S/C13H10S3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9,13H |
Clave InChI |
HCYMSXYLEDFWOY-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C(C2=CC=CS2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


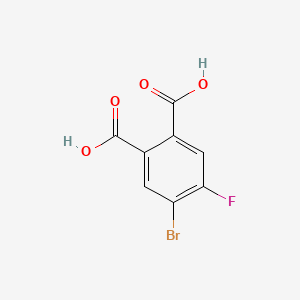

![Ethyl 5-Methyl-1H-thieno[3,2-c]pyrazole-6-carboxylate](/img/structure/B13707679.png)
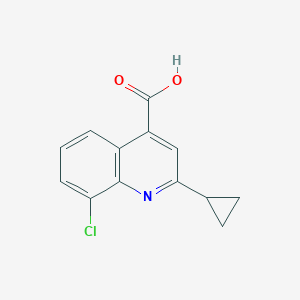
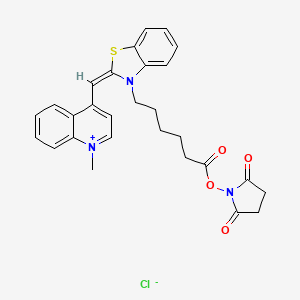
![2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)
![N,6,7-Trimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-amine](/img/structure/B13707702.png)
![Ethyl 3-[4-(Trifluoromethyl)-3-indolyl]propanoate](/img/structure/B13707705.png)

![[(2R)-3-[hydroxy-[2-[2-[(2-iodoacetyl)amino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13707721.png)
![1,7-Diamino-3-imino-3,4-dihydropyrrolo[4,3-B]indole](/img/structure/B13707738.png)

